Apronal - 528-92-7

Apronal

Catalog Number: EVT-259741
CAS Number: 528-92-7
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apronal is a N-acylurea.
Apronalide is approved in Japan. Apronalide has been withdrawn from the market in many other countries due to patient development of thrombocytopenic purpura.

Lead

Compound Description: Lead (Pb) is a heavy metal element widely used in radiation protection due to its ability to attenuate X-rays and gamma rays. It is commonly incorporated into protective gear like aprons, thyroid shields, and glasses used by medical professionals during fluoroscopy procedures like coronary angiography and computed tomography (CT). [, , , ]

Bismuth-Antimony

Compound Description: Bismuth-antimony alloys are being explored as alternative materials for radiation shielding in medical settings. These alloys, particularly those with 90% and 95% attenuation capabilities, offer comparable protection to lead while being less toxic and environmentally friendlier. []

Carbolic Acid (Phenol)

Compound Description: Carbolic acid, also known as phenol, is a potent disinfectant used historically in medical settings. The article describes its use as a 5% solution for boiling surgical instruments and sterilizing silk sutures. []

Mercuric Chloride

Compound Description: Mercuric chloride is a highly toxic compound used historically as an antiseptic and disinfectant. The article describes its use in varying concentrations (0.1% and 1‰) for disinfecting surgical equipment and preparing patients for surgery. []

Iodoform

Compound Description: Iodoform is an organoiodine compound with antiseptic properties. It was historically used as an antiseptic dressing for wounds and surgical incisions. The research mentions its use for dusting abdominal wounds after surgery. []

Source

The compound is derived from isopropyl malonic acid and other related organic compounds through specific synthetic pathways. Apronal has been marketed under various names, including Sedormid, and was initially introduced by Hoffmann-La Roche in the 1920s.

Classification

Apronal falls under the category of organic compounds, specifically as a carbamide derivative. It is recognized for its sedative properties and is classified in the realm of pharmaceuticals used for inducing relaxation or sleep.

Synthesis Analysis

Methods

The synthesis of apronal can be achieved through several methods, primarily focusing on the reaction of isopropyl malonic acid derivatives with allyl halides. Two notable synthetic routes are:

  1. Two-Step Synthesis: This method involves the hydrolysis of allylisopropyl dimethyl malenate formed from isopropyl malonic acid diester and allyl bromide or bromoallylene under alkaline conditions. The resultant allylisopropyl malonic acid undergoes thermal decomposition to yield acyl chlorides, which then react with urea to produce apronal. This method is noted for its simplicity and cost-effectiveness, making it suitable for industrial production .
  2. Single-Kettle Process: In this approach, isopropyl malonic acid diester reacts with allyl bromide or bromoallylene in a one-pot synthesis under alkaline conditions, followed by hydrolysis and subsequent reactions with urea to yield apronal .

Technical Details

  • Reagents Used: Key reagents include isopropyl malonic acid diester, allyl bromide, bromoallylene, urea, and various solvents such as acetonitrile and tetrahydrofuran.
  • Reaction Conditions: Typical conditions involve low temperatures (around -78°C) for initial reactions followed by refluxing at higher temperatures (50-80°C) during subsequent steps .
Molecular Structure Analysis

Structure

The molecular formula of apronal is C9H16N2O2C_9H_{16}N_2O_2, with a molecular weight of approximately 184.24 g/mol. The structure consists of an allyl group connected to a carbonyl group through a urea linkage.

Data

  • CAS Number: 528-92-7
  • Molecular Structure: The compound features a central urea moiety flanked by an isopropyl group and an allyl chain.
Chemical Reactions Analysis

Reactions

Apronal can participate in various chemical reactions typical of carbamides and amides:

  1. Hydrolysis: Under acidic or basic conditions, apronal can hydrolyze to form its constituent components.
  2. Thermal Decomposition: When heated, apronal may decompose into simpler compounds or release gases.
  3. Reactivity with Acids: Apronal can react with strong acids to form salts or other derivatives.

Technical Details

The reactions involving apronal typically require careful control of temperature and pH to ensure optimal yields and minimize by-products .

Mechanism of Action

Process

Apronal exerts its effects primarily through modulation of neurotransmitter activity in the central nervous system. It enhances inhibitory neurotransmission, leading to sedation and muscle relaxation.

Data

Research indicates that apronal increases porphyrin levels in the liver and urine of treated animals, suggesting metabolic interactions that may affect liver function . Its sedative effects are comparable to those of other hypnotics but have raised concerns regarding potential hepatotoxicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Apronal typically appears as a white to almost white powder or crystalline solid.
  • Melting Point: The melting point ranges from 194°C to 198°C.
  • Solubility: It is soluble in alcohols and ethers but has limited solubility in water .

Chemical Properties

  • Purity: Commercial preparations often exceed 98% purity as determined by high-performance liquid chromatography.
  • Stability: Apronal should be stored in cool, dark environments to maintain stability over time.
Applications

Scientific Uses

Historical Development and Contextualization of Apronal

Early Synthesis and Industrial Production (1926–1940s)

Apronal (allylisopropylacetylurea) was first synthesized in 1926 by the Swiss pharmaceutical company Hoffmann-La Roche, as documented in patent DE 459903 [1]. This period marked the zenith of non-barbiturate hypnotic development, driven by demand for safer daytime sedatives. Apronal’s core structure—an open-chain acylurea—diverged from barbiturates' cyclic frameworks, yet shared their mechanism of GABAergic modulation [1] [7]. Industrial production leveraged scalable carbamide synthesis, where isopropyl groups and allyl moieties were incorporated to enhance lipid solubility and onset kinetics [1]. Marketed as Sedormid, it gained traction for mild sedation at doses of 1–2 grams every 3–4 hours, positioning it as a barbiturate alternative with purportedly lower abuse potential [1].

The 1930s–1940s saw Apronal adopted globally, particularly in Europe and Japan, reflecting pre-war pharmaceutical innovation trends. Its synthesis exemplified structure-activity relationship (SAR) pragmatism: the allyl group facilitated metabolic elimination, while the isopropyl moiety optimized blood-brain barrier penetration [7]. However, Apronal’s molecular simplicity—lacking the stereochemical refinements of later hypnotics—limited its therapeutic index [5].

Table 1: Key Ureide Hypnotics of the Early 20th Century [1] [7]

CompoundYear IntroducedStructural FeaturesClinical Use
Apronal (Sedormid)1926AllylisopropylacetylureaDaytime sedation
Bromisoval1907α-BromoisovalerylureaMild hypnotic
Carbromal1909α-Bromo-α-ethylbutyrylureaNervous disorders

Evolution of Structural Analogues in Hypnotic Drug Design

Apronal’s withdrawal catalyzed innovation in hypnotic scaffolds. Researchers recognized that its acylurea core offered synthetic versatility but carried inherent toxicity risks. This spurred two design paradigms: [2] [7]

  • Metabolic Soft Drugs: Analogues like methoxycarbonyl-etomidate (MOC-etomidate) incorporated esterase-labile groups enabling rapid hydrolysis to inactive metabolites, minimizing systemic exposure. This addressed Apronal’s accumulation-linked toxicity [2] [5].
  • Target-Specific Modifications: Etomidate’s imidazole ring (1970s) improved GABAₐ receptor selectivity but suppressed adrenal steroids. Subsequent analogues like carboetomidate replaced the imidazole with pyrrole, eliminating heme-binding and adrenal toxicity [2] [7].

Apronal’s influence persisted in prodrug strategies. Remimazolam (a benzodiazepine analogue) used esterification for ultra-short action, mirroring efforts to enhance Apronal’s pharmacokinetics [7]. Similarly, JM-1232(-)—an isoindolinone sedative—retained Apronal’s emphasis on water solubility while expanding the therapeutic index [7]. These refinements exemplified a shift from Apronal’s “one scaffold-fits-all” approach to target-aware design [5] [7].

Table 2: Structural Evolution from Apronal to Modern Hypnotics [2] [5] [7]

Drug (Year)Core Structural ChangeDesign ObjectiveOutcome
Apronal (1926)Open-chain acylureaNon-barbiturate sedationThrombocytopenia risk
Etomidate (1960s)Imidazole heterocycleGABAₐ potencyAdrenal suppression
MOC-etomidate (2010s)Ester-linked spacerRapid metabolismReduced adrenal toxicity
Carboetomidate (2010)Pyrrole ringAvoid 11β-hydroxylase inhibitionMinimal steroid disruption

Withdrawal from Clinical Use: Case Studies and Regulatory Shifts

Apronal’s market exit began in the 1950s when pharmacovigilance linked it to thrombocytopenic purpura, characterized by platelet destruction and hemorrhagic complications [1] [8]. This epitomized idiosyncratic toxicity—unpredictable and immune-mediated—contrasting with dose-dependent barbiturate risks. Case studies revealed Apronal acted as a hapten, triggering antibody-mediated platelet lysis [1] [8]. By 1960, most nations had withdrawn it, though Japan retained it in formulations like EVE series analgesics [1] [3].

Regulatory responses diverged globally:

  • Australia (2023): Issued a total ban on Japanese EVE products, citing “dangerous side effects[1].
  • Japan: Permitted Apronal under conditional use, reflecting cultural acceptance of risk-benefit tradeoffs in OTC analgesics [1] [3].
  • EU/US: Precedent-setting withdrawals like benfluorex (2010) and rofecoxib (2004) followed Apronal’s model: post-market surveillance → toxicity confirmation → regulatory action [3] [8].

This case underscored pharmacovigilance evolution. Apronal’s withdrawal relied on physician case reports, whereas modern analogues like etomidate faced accelerated recalls via structured programs (e.g., FDA’s Sentinel Initiative) [3] [8]. Persistent use in Japan highlights regulatory heterogeneity—therapeutic availability often hinges on regional risk tolerance rather than universal evidence [1] [3].

Table 3: Timeline of Apronal’s Regulatory Withdrawal [1] [3] [8]

YearRegion/ActionKey Event
1926GlobalSynthesized by Hoffmann-La Roche
1950sEurope/USAWithdrawn for thrombocytopenic purpura
1960–2023JapanMarketed in EVE brands as analgesic component
2023AustraliaTherapeutic Goods Administration bans EVE products

Properties

CAS Number

528-92-7

Product Name

Apronal

IUPAC Name

N-carbamoyl-2-propan-2-ylpent-4-enamide

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13)

InChI Key

KSUUMAWCGDNLFK-UHFFFAOYSA-N

SMILES

CC(C)C(CC=C)C(=O)NC(=O)N

Solubility

Soluble in DMSO

Synonyms

allylisopropylacetylcarbamide
allylisopropylacetylurea
apronalide
Sedormid

Canonical SMILES

CC(C)C(CC=C)C(=O)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.